[Rucl(P-cymene)((S)-tolbinap)]CL
Overview
Description
The compound [RuCl(p-cymene)((S)-tolbinap)]Cl is a ruthenium-based complex featuring a p-cymene ligand and a chiral (S)-tolbinap ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of stereoselective hydrogenation reactions. The presence of the chiral (S)-tolbinap ligand imparts enantioselectivity to the catalytic processes, making it a valuable tool in the synthesis of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl typically involves the reaction of a ruthenium precursor, such as dichlorotris(triphenylphosphine)ruthenium(II), with the p-cymene ligand and the chiral (S)-tolbinap ligand. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coordination of the ligands to the ruthenium center, resulting in the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for industrial applications, particularly in the pharmaceutical and fine chemical industries .
Chemical Reactions Analysis
Types of Reactions:
Transfer Hydrogenation: This compound is also employed in transfer hydrogenation reactions, where it transfers hydrogen from a donor molecule to an acceptor molecule without the need for molecular hydrogen.
Common Reagents and Conditions:
Hydrogenation: Common reagents include hydrogen gas and substrates such as alkenes, alkynes, and ketones.
Transfer Hydrogenation: Reagents such as isopropanol or formic acid are used as hydrogen donors.
Major Products: The major products of these reactions are the enantiomerically enriched hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Chemistry:
Asymmetric Catalysis: [RuCl(p-cymene)((S)-tolbinap)]Cl is extensively used in asymmetric catalysis to produce chiral molecules with high enantiomeric excess.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of [RuCl(p-cymene)((S)-tolbinap)]Cl involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms from the donor molecule to the substrate. The chiral (S)-tolbinap ligand creates a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically unsaturated compounds, and the pathways involved include the formation of a ruthenium-hydride intermediate, which facilitates the transfer of hydrogen atoms to the substrate .
Comparison with Similar Compounds
[RuCl(p-cymene)(®-tolbinap)]Cl: This compound features the ®-tolbinap ligand instead of the (S)-tolbinap ligand, resulting in the opposite enantiomeric selectivity.
[RuCl(p-cymene)((S,S)-TsDPEN)]Cl: Another ruthenium-based complex with a different chiral ligand, used in similar asymmetric hydrogenation reactions.
Uniqueness: The uniqueness of [RuCl(p-cymene)((S)-tolbinap)]Cl lies in its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The presence of the (S)-tolbinap ligand provides a distinct chiral environment, making it particularly effective in producing the desired enantiomer with high enantiomeric excess .
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228120-95-4 | |
Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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